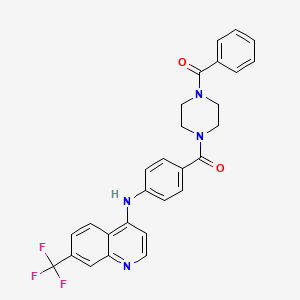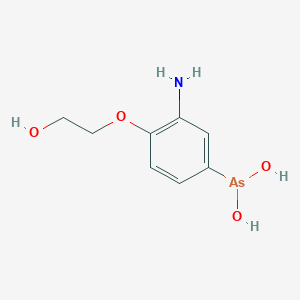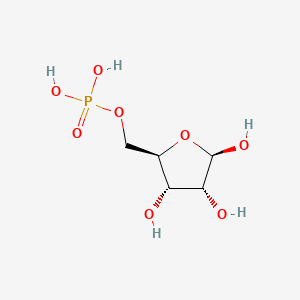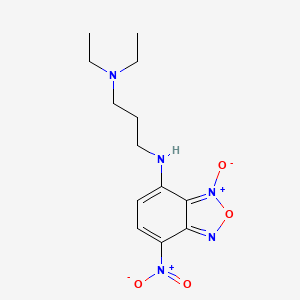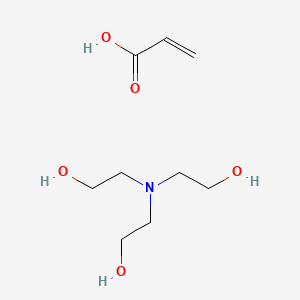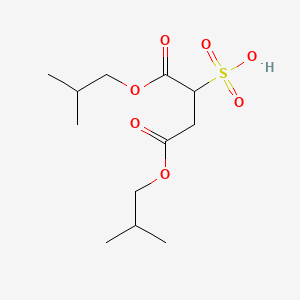
Diisobutyl sulfosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisobutyl sulfosuccinate is a chemical compound with the molecular formula C12H21NaO7S. It is commonly used as a surfactant due to its excellent wetting, emulsifying, and dispersing properties . This compound is also known by other names such as sodium this compound and is widely utilized in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl sulfosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. The first step involves the esterification of maleic anhydride with isobutanol to form diisobutyl maleate. This reaction is typically carried out in the presence of a catalyst under controlled temperature conditions .
The second step involves the sulfonation of diisobutyl maleate with sodium bisulfite to produce this compound. This reaction is also carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows the same synthetic route but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisobutyl sulfosuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be carried out on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Diisobutyl sulfosuccinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of diisobutyl sulfosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification, where it helps to stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparison with Similar Compounds
Diisobutyl sulfosuccinate can be compared with other similar compounds such as dioctyl sulfosuccinate and diethylhexyl sulfosuccinate. While all these compounds share similar surfactant properties, this compound is unique due to its specific molecular structure, which imparts distinct wetting and emulsifying characteristics .
List of Similar Compounds
- Dioctyl sulfosuccinate
- Diethylhexyl sulfosuccinate
- Sodium docusate
Each of these compounds has its own unique properties and applications, making this compound a valuable addition to the family of sulfosuccinate surfactants .
Properties
CAS No. |
88-48-2 |
|---|---|
Molecular Formula |
C12H22O7S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1,4-bis(2-methylpropoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S/c1-8(2)6-18-11(13)5-10(20(15,16)17)12(14)19-7-9(3)4/h8-10H,5-7H2,1-4H3,(H,15,16,17) |
InChI Key |
NNARPPSIYMCXMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
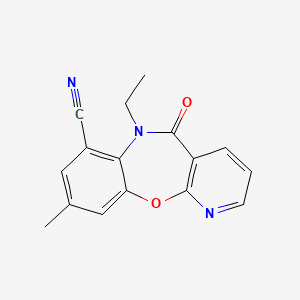

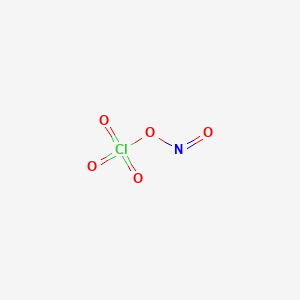

![6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid](/img/structure/B12797749.png)
